molecular formula C11H19BrO2 B8698075 8-Bromooctyl prop-2-enoate CAS No. 123563-83-7

8-Bromooctyl prop-2-enoate

Cat. No.: B8698075
CAS No.: 123563-83-7
M. Wt: 263.17 g/mol
InChI Key: DTFCWOHTJUOGQI-UHFFFAOYSA-N
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Description

8-Bromooctyl prop-2-enoate is an acrylate ester derivative characterized by an octyl chain substituted with a bromine atom at the 8th carbon and a reactive acrylate group (prop-2-enoate) at the terminal position. This structure combines the polymerizable acrylate moiety with a brominated alkyl chain, which may confer unique physicochemical properties, such as enhanced flame retardancy or reactivity in copolymerization reactions. However, specific data on its synthesis, commercial use, or toxicity are absent from the referenced sources, necessitating inferences from structurally related compounds .

Properties

CAS No.

123563-83-7

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

8-bromooctyl prop-2-enoate

InChI

InChI=1S/C11H19BrO2/c1-2-11(13)14-10-8-6-4-3-5-7-9-12/h2H,1,3-10H2

InChI Key

DTFCWOHTJUOGQI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-bromooctyl prop-2-enoate with analogous acrylate esters documented in the evidence, focusing on molecular features, physical properties, and applications.

Methyl Prop-2-enoate (CAS 96-33-3)

  • Structure : Short methyl chain (C1) with an acrylate group.
  • Physical Properties : Low molecular weight (86.09 g/mol), high volatility (UN 1919).
  • Applications : Widely used in polymer production (e.g., adhesives, coatings) due to its rapid polymerization kinetics .
  • Contrast with 8-Bromooctyl : The absence of a bromine atom and shorter chain limit its utility in flame-retardant applications.

Decyl Prop-2-enoate (CAS 2156-96-9)

  • Structure : Linear decyl chain (C10) with an acrylate group.
  • Physical Properties : Higher molecular weight (212.33 g/mol), classified under UN 3082 for environmentally hazardous liquids.
  • Applications : Likely functions as a plasticizer or surfactant due to its long hydrophobic chain .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

  • Structure : Cyclic tetrahydrofurfuryl group linked to acrylate.
  • Physical Properties : Moderate molecular weight (156.18 g/mol), polar due to the ether group.
  • Applications : Used in UV-curable resins and inks, leveraging its solubility in polar solvents .
  • Contrast with 8-Bromooctyl : The cyclic ether group enhances hydrophilicity, whereas bromine in 8-bromooctyl increases hydrophobicity and density.

Perfluorinated Acrylates (e.g., CAS 67906-40-5)

  • Structure : Fluorinated alkyl chains (e.g., undecafluoropentyl) attached to acrylate.
  • Physical Properties : Extremely hydrophobic and chemically inert due to fluorine substituents.
  • Applications : Specialty polymers for water-repellent coatings or firefighting foams .
  • Contrast with 8-Bromooctyl : Fluorine substituents provide superior chemical resistance, while bromine offers a reactive site for further functionalization.

Comparative Data Table

Compound Name CAS Number UN Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not available Not available C11H19BrO2 Theoretical: 263.17 Brominated chain, reactive acrylate
Methyl prop-2-enoate 96-33-3 1919 C4H6O2 86.09 Short chain, volatile
Decyl prop-2-enoate 2156-96-9 3082 C13H24O2 212.33 Long alkyl chain
Tetrahydrofurfuryl acrylate 2399-48-6 - C8H12O3 156.18 Cyclic ether substituent
Perfluorinated acrylate 67906-40-5 - C14H12F11NO4S 535.29 Fluorinated alkyl chain

Key Research Findings and Implications

Chain Length and Reactivity : Longer alkyl chains (e.g., decyl) increase hydrophobicity but reduce polymerization rates compared to methyl acrylate. The bromine in 8-bromooctyl may balance reactivity and hydrophobicity .

Substituent Effects: Bromine’s electronegativity and leaving-group capability could enable post-polymerization modifications, a feature absent in non-halogenated analogs .

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